Home > Products > Building Blocks P6971 > (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol
(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol - 156928-09-5

(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol

Catalog Number: EVT-339944
CAS Number: 156928-09-5
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” is a chemical compound with the CAS Number: 156928-09-5 . It has a molecular weight of 130.14 and its molecular formula is C6H10O3 . It is used as a reagent in the synthesis of Darunavir, a second-generation HIV-1-protease inhibitor and antiviral agent .

Synthesis Analysis

The synthesis of “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” involves several key steps. The process begins with S-2,3-O-isopropylideneglyceraldehyde (4) as the source of chirality. Both routes are based on a diastereoselective Michael addition of nitromethane to give predominantly the syn congeners 6. This is followed by a Nef oxidation and cyclization to afford lactone acetals 8, which are reduced and cyclized to give 2 .

Molecular Structure Analysis

The molecular structure of “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” is defined by its molecular formula, C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of “(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” include a diastereoselective Michael addition of nitromethane, a Nef oxidation, and cyclization .

Physical And Chemical Properties Analysis

“(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol” has a density of 1.3±0.1 g/cm3, a boiling point of 251.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 56.8±6.0 kJ/mol and a flash point of 105.9±21.8 °C . The compound has a molar refractivity of 30.5±0.3 cm3 .

Darunavir

Compound Description: Darunavir is a potent HIV-1 protease inhibitor utilized in treating HIV/AIDS patients. Its structure comprises multiple pharmacophores, including (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which occupies the P2-ligand position within the enzyme's active site. [, , , ]

TMC114

Compound Description: TMC114, also known as darunavir, is an investigational HIV protease inhibitor. Its chemical structure incorporates (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a key building block. []

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2-one

Compound Description: This lactone acetal serves as a crucial intermediate in synthesizing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. [, ]

Difuranyl Impurity

Compound Description: This impurity, with the specific structure not provided in the abstract, arises during the synthesis of Darunavir. Its presence is undesirable and efforts are made to minimize its formation to less than 0.1% in the final drug product. []

2,3-O-Isopropylidene-protected Glycofuranoside

Compound Description: This compound serves as an intermediate in the synthetic pathway of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. []

Tetrahydrofuranyl-2-aldehyde Derivative

Compound Description: Although not explicitly described, this derivative likely represents an intermediate formed during the Baeyer-Villiger oxidation step in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. []

Source and Classification

The compound is identified by the CAS number 156928-09-5 and is available from various suppliers including Hangzhou ICH Biofarm Co., Ltd. and Shaanxi Dideu Medichem Co., Ltd. It falls under the category of secondary metabolites and has been characterized for its structural properties and biological activities .

Synthesis Analysis

The synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.

Key Synthesis Method:

  1. Starting Materials: The synthesis typically starts from furan derivatives or related compounds that can undergo cyclization.
  2. Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol at controlled temperatures to facilitate the formation of the furo[2,3-B]furan structure.
  3. Catalysts: Acidic catalysts may be employed to promote the reaction, enhancing yields and selectivity towards the desired stereoisomer.
  4. Purification: Post-synthesis, purification methods such as recrystallization or column chromatography are used to isolate the target compound from by-products.
Molecular Structure Analysis

The molecular structure of (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol features a fused bicyclic system comprising a furan ring and a tetrahydrofuran moiety.

Structural Details:

  • SMILES Notation: O[C@H]1CO[C@H]2OCC[C@@H]12
  • Chirality: The compound exhibits chirality at three centers (C-3, C-3a, C-6), which is critical for its biological activity.
  • Geometric Configuration: The specific stereochemistry contributes to its interaction with biological targets.

Visualization:

The compound's three-dimensional structure can be analyzed using computational chemistry software to understand its conformational dynamics and interactions with other molecules.

Chemical Reactions Analysis

(3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol participates in various chemical reactions typical of alcohols and furan derivatives.

Notable Reactions:

  1. Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  2. Oxidation: Under oxidative conditions, it may be converted into corresponding carbonyl compounds.
  3. Substitution Reactions: The furan ring can undergo electrophilic substitution reactions due to its electron-rich nature.

These reactions are important for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for (3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol primarily revolves around its role as a precursor in synthesizing biologically active compounds such as Darunavir.

Proposed Mechanism:

  1. Binding Affinity: The compound may interact with specific enzymes or receptors due to its structural conformation.
  2. Inhibition Pathways: In the context of HIV protease inhibition, it likely fits into the active site of the enzyme, preventing substrate cleavage and viral replication.

Experimental studies using kinetic assays would provide further insights into its inhibitory mechanisms.

Physical and Chemical Properties Analysis

Relevant Data:

The compound's stability under various conditions (temperature and pH) is crucial for storage and application in laboratory settings.

Applications

(3R,3aS,6aR)-Hexahydrofuro[2,3-B]furan-3-ol has several scientific applications:

  1. Pharmaceutical Synthesis: It is primarily used in synthesizing antiviral agents like Darunavir.
  2. Biochemical Research: Its structural properties make it useful in studying enzyme interactions and metabolic pathways.
  3. Material Science: Potential applications in developing new materials with specific chemical properties due to its unique structure.
Introduction to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-Ol

Structural and Stereochemical Features of the Bicyclic Furan System

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (bis-tetrahydrofuran alcohol or bis-THF alcohol) is a structurally intricate bicyclic ether compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [6]. Its core architecture comprises two fused tetrahydrofuran rings, forming a rigid [3.2.0]-bicyclic system with defined stereocenters at positions 3, 3a, and 6a. The absolute stereochemistry—(3R,3aS,6aR)—is critical for its biological function, dictating the spatial orientation of its oxygen atoms and hydroxyl group [1] [6]. This configuration enables optimal hydrogen-bond donation and acceptance. The hydroxyl group at C3 exhibits typical alcohol properties (predicted pKa ~14.07) and contributes to the compound’s moderate hydrophilicity (logP ~1.055 at pH 5) [6].

Table 1: Key Physicochemical Properties of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

PropertyValueMeasurement Conditions
Molecular FormulaC₆H₁₀O₃-
Molecular Weight130.14 g/mol-
Boiling Point251.5 ± 20.0 °CPredicted
Density1.275 g/cm³-
pKa~14.07Predicted
LogP~1.055pH 5
Storage StabilitySealed, -20°C (dark, dry conditions)Long-term preservation [6] [8]

X-ray crystallographic studies of HIV protease-inhibitor complexes reveal that the bis-THF oxygen atoms (O1 and O2) are separated by ~2.8–3.2 Å, aligning precisely with backbone amides (Asp29 and Asp30) in the protease S2 subsite [7] [10]. The molecule’s conformational rigidity, enforced by its trans-fused rings, minimizes entropic penalties during binding. This stereospecificity necessitates asymmetric synthesis; early routes relied on chiral precursors like diethyl L-tartrate or S-glyceraldehyde acetonide, while modern methods employ enzymatic resolutions or stereoselective cyclizations to secure the correct (3R,3aS,6aR) configuration [4] [5] [9].

Historical Significance in Antiretroviral Drug Development

The bis-THF alcohol emerged as a pivotal structural component during efforts to combat drug-resistant Human Immunodeficiency Virus (HIV). Early protease inhibitors (e.g., saquinavir, indinavir) suffered from susceptibility to mutations and poor bioavailability. The discovery that cyclic ethers could mimic peptide motifs while enhancing backbone hydrogen bonding led to systematic exploration of fused furan systems [4] [10]. In the late 1990s, researchers at Tibotec Pharmaceuticals identified the bis-THF moiety as a superior P2 ligand for next-generation inhibitors. This culminated in darunavir (initially designated TMC-114), which incorporated (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol linked via a carbamate to a sulfonamide isostere [2] [9].

Table 2: Milestones in the Development of Bis-THF Alcohol for Antiretroviral Therapy

YearDevelopmentSignificance
1995Initial syntheses of racemic bis-THF alcohols via enzymatic resolutionEstablished core scaffold accessibility [4]
2005Stereoselective synthesis from S-glyceraldehyde acetonideEnabled gram-scale production of (3R,3aS,6aR) isomer [5]
2006Darunavir (with bis-THF P2 ligand) approved by U.S. Food and Drug AdministrationFirst second-generation PI effective against multidrug-resistant HIV [9]
2010Efficient asymmetric synthesis (38% overall yield)Improved feasibility for industrial production [4]
2015Structural derivatives with C4-amino bis-THF ligandsEnhanced potency against highly resistant strains [7]

Darunavir’s 2006 approval marked a therapeutic breakthrough, demonstrating unprecedented efficacy against multidrug-resistant HIV-1. Its clinical success was directly attributed to the bis-THF ligand’s ability to maintain robust hydrogen bonding with protease backbone atoms despite mutations [9] [10]. This validated the "backbone binding" design principle—where inhibitors targeting conserved structural elements of the protease rather than mutable side chains could overcome resistance [7] [10].

Role as a Pharmacophoric Element in Human Immunodeficiency Virus Protease Inhibitors

As a pharmacophore, the bis-THF alcohol serves as a non-peptidic hydrogen-bonding scaffold that optimizes interactions within the Human Immunodeficiency Virus type 1 (HIV-1) protease S2 subsite. Crystallographic analyses show its two ethereal oxygen atoms form dual hydrogen bonds (≤3.0 Å) with the backbone NH groups of Asp29 and Asp30—conserved residues critical for catalytic function [7] [10]. The hydroxyl group stabilizes this binding mode through water-mediated hydrogen bonds or direct contacts with flap residues (e.g., Gly48) [7] [10]. These interactions collectively contribute 2–3 kcal/mol binding energy versus monocyclic ligands, translating to 10–100-fold potency enhancements [10].

Structure-activity relationship studies underscore its stereochemical precision: enantiomers or diastereomers exhibit drastically reduced potency. For example, the (3S,3aR,6aS)-enantiomer shows >100-fold weaker inhibition due to misalignment of oxygen lone pairs [3] [6]. Modifications to the bis-THF scaffold further demonstrate its pharmacophoric necessity:

  • C4 Substitution: Introducing amino groups at C4 enables additional hydrogen bonds with Gly48 (flap region), improving potency against highly resistant variants. Inhibitors like 25j surpass darunavir in resilience to mutations [7].
  • Ring Expansion: Replacing one furan with a tetrahydropyran (e.g., hexahydrofuropyranols) alters oxygen spacing, reducing complementarity with Asp30 [10].
  • Oxygen Removal: Carbonaceous analogs (e.g., octahydrobenzofurans) lose key hydrogen bonds, confirming ethereal oxygens are indispensable [10].

The bis-THF pharmacophore has extended beyond darunavir. Brecanavir (GW640385) and investigational inhibitors (e.g., 35a with hexahydrofuropyranol) retain this motif, exploiting its balanced hydrophobicity, metabolic stability, and synthetic tractability [4] [10]. Its success exemplifies structure-based design in overcoming drug resistance—a paradigm now applied to other antiviral targets.

Properties

CAS Number

156928-09-5

Product Name

(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol

IUPAC Name

(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m0/s1

InChI Key

RCDXYCHYMULCDZ-HCWXCVPCSA-N

SMILES

C1COC2C1C(CO2)O

Synonyms

[3R-(3α,3aβ,6aβ)]-Hexahydrofuro[2,3-b]furan-3-ol; 3R,3AS,6aR-Hexahydrofuro[2,3-b]furan-3-ol; R,S,R-Bisfuran Alcohol

Canonical SMILES

C1COC2C1C(CO2)O

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.